Elevated Boiling Point Range Compared to Unsubstituted and Lower Alkyl 1,3-Dioxolanes
The boiling point of 4-butyl-1,3-dioxolane is significantly higher than that of unsubstituted 1,3-dioxolane (DOL) and 4-methyl-1,3-dioxolane, and moderately higher than 4-ethyl-1,3-dioxolane . This difference is a direct consequence of the longer alkyl chain, which increases molecular weight and van der Waals interactions .
| Evidence Dimension | Boiling Point at Atmospheric Pressure (760 mmHg) |
|---|---|
| Target Compound Data | 153.9 ± 8.0 °C (calculated) / 132.267 °C (calculated) |
| Comparator Or Baseline | 1,3-Dioxolane: 75.6 °C ; 4-Methyl-1,3-dioxolane: 84 °C ; 4-Ethyl-1,3-dioxolane: 111.5 °C |
| Quantified Difference | 4-Butyl-1,3-dioxolane vs. 1,3-Dioxolane: +78.3 °C (calculated value); vs. 4-Methyl: +69.9 °C; vs. 4-Ethyl: +42.4 °C |
| Conditions | Calculated boiling point at 760 mmHg using ChemSpider data and literature values . |
Why This Matters
This higher boiling point defines a distinct thermal operational window, allowing for higher temperature reactions or processes where lower-boiling analogs would vaporize or cause pressure buildup.
